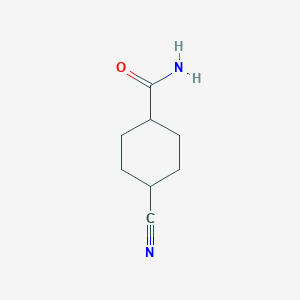
4-Cyanocyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanocyclohexanecarboxamide is an organic compound with the molecular formula C8H12N2O It is a derivative of cyclohexane, where a cyano group (–CN) and a carboxamide group (–CONH2) are attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanocyclohexanecarboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of cyclohexanecarboxamide. This process typically involves the reaction of cyclohexanecarboxamide with a cyanoacetylating agent under controlled conditions. For example, the reaction can be carried out using ethyl cyanoacetate in the presence of a base such as sodium ethoxide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of 4-Cyanocyclohexanecarboxamide may involve more scalable and efficient methods. One such method includes the use of methyl catechol as a starting material, which undergoes a series of reactions to form the target compound. This process involves multiple steps, including nitration, reduction, and cyclization, to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanocyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of cyclohexanecarboxamide derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanecarboxamide derivatives with amine groups.
Substitution: Various substituted cyclohexanecarboxamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
4-Cyanocyclohexane-1-carboxamide has the molecular formula C8H11NO2. The presence of both a cyano group and a carboxamide functional group enables it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.
Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations, such as reduction and hydrolysis, facilitates the production of other important compounds:
| Reaction Type | Product | Notes |
|---|---|---|
| Reduction | Trans-4-aminomethylcyclohexane-1-carboxylic acid | Important for pharmaceutical applications |
| Hydrolysis | Trans-4-carboxycyclohexane-1-carboxylic acid | Useful in the synthesis of carboxylic acids |
| Substitution | Various substituted cyclohexanecarboxylic acids | Dependent on the nucleophile used |
Research has indicated that this compound exhibits potential biological activity. It is studied for its interactions with biomolecules and its role as a precursor in the synthesis of biologically active compounds. Notably, trans-4-aminomethylcyclohexane-1-carboxylic acid derived from this compound has shown antiplasmin activity, which is beneficial in treating conditions related to excessive bleeding and clotting disorders .
Pharmaceutical Applications
The compound serves as an essential intermediate in the production of several pharmaceuticals. For instance:
- Tranexamic Acid : A derivative known for its effectiveness as an antiplasmin agent used to manage bleeding disorders .
- Cetraxate Hydrochloride : An anti-ulcer medication that utilizes this compound as a precursor .
Case Study 1: Synthesis of Tranexamic Acid
A study detailed a method for producing tranexamic acid from trans-4-cyanocyclohexane-1-carboxylic acid through catalytic reduction. The process involved using Raney nickel as a catalyst under hydrogen atmosphere, resulting in high yields (up to 92%) of the desired product .
Case Study 2: Biological Evaluation
Another investigation focused on the biological evaluation of derivatives synthesized from this compound. The study highlighted its potential use in treating conditions associated with plasmin activation, showcasing its therapeutic promise in clinical settings .
Mecanismo De Acción
The mechanism of action of 4-Cyanocyclohexanecarboxamide and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives may inhibit enzymes or receptors involved in disease processes. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxamide: A similar compound without the cyano group, used in various chemical syntheses.
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide: Another derivative with similar structural features.
Uniqueness
4-Cyanocyclohexanecarboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
121487-71-6 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-cyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |
Clave InChI |
CNJKDSZYFGSKDG-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)N |
SMILES canónico |
C1CC(CCC1C#N)C(=O)N |
Sinónimos |
Cyclohexanecarboxamide, 4-cyano-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















